n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide
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Overview
Description
N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a chloro, methyl, and nitro group attached to a phenyl ring, which is further connected to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(5-Chloro-2-Methyl-4-Aminophenyl)-Benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(5-Chloro-2-Carboxy-4-Nitrophenyl)-Benzenesulfonamide.
Scientific Research Applications
N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to its reactivity and potential bioactivity, while the sulfonamide group may enhance its binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Acetamide
- N-(5-Chloro-2-Methyl-4-Nitrophenyl)-2-Furamide
- Tert-Butyl N-(5-Chloro-2-Methyl-4-Nitrophenyl)Carbamate
Uniqueness
N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-7-13(16(17)18)11(14)8-12(9)15-21(19,20)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWHGYXVBWBFEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118233-09-3 |
Source
|
Record name | N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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